molecular formula C18H19NO3 B5745012 methyl 2-[(4-isopropylbenzoyl)amino]benzoate

methyl 2-[(4-isopropylbenzoyl)amino]benzoate

Cat. No. B5745012
M. Wt: 297.3 g/mol
InChI Key: DWROGRXWKGZBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(4-isopropylbenzoyl)amino]benzoate is a compound that is widely used in scientific research. It is a synthetic compound that is commonly referred to as MIBA. This compound is used in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. MIBA is a versatile compound that has many potential applications in scientific research.

Mechanism of Action

The mechanism of action of MIBA is not fully understood. However, it is believed to work by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation, pain, and fever. By inhibiting the COX enzyme, MIBA reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
MIBA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have anticancer activity and to inhibit the growth of various types of cancer cells. In addition, MIBA has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

MIBA has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities. It is also stable and has a long shelf life, making it easy to store and transport. However, there are also some limitations to using MIBA in lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret results from experiments.

Future Directions

There are many potential future directions for research on MIBA. One area of research is the development of new drugs based on MIBA. MIBA has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Another area of research is the development of new antibiotics based on MIBA. MIBA has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. Finally, research on the mechanism of action of MIBA is needed to fully understand its potential applications in scientific research.

Synthesis Methods

MIBA is synthesized through a multi-step process that involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. The 4-isopropylbenzoyl chloride is then reacted with 2-aminobenzoic acid to form MIBA. The synthesis of MIBA is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

MIBA has many potential applications in scientific research. It is commonly used in medicinal chemistry to develop new drugs. MIBA has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have anticancer activity and is being studied as a potential treatment for various types of cancer. In addition, MIBA has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

methyl 2-[(4-propan-2-ylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12(2)13-8-10-14(11-9-13)17(20)19-16-7-5-4-6-15(16)18(21)22-3/h4-12H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWROGRXWKGZBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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